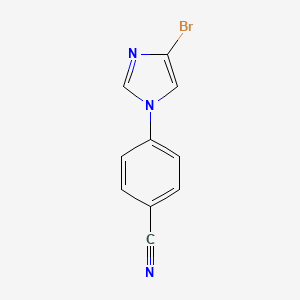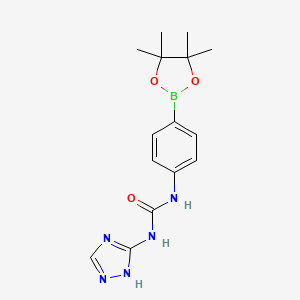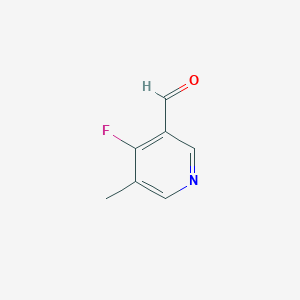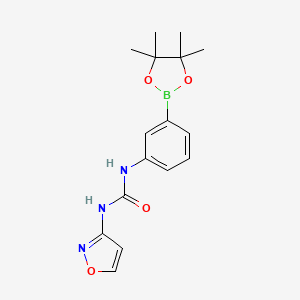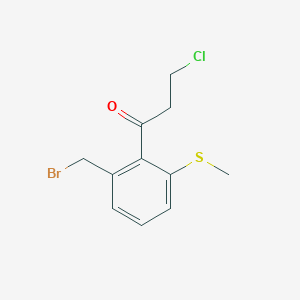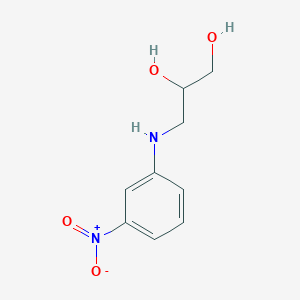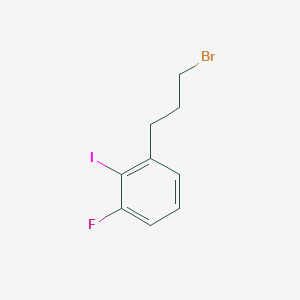
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-3-fluoro-2-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation: The attachment of the 3-bromopropyl group to the benzene ring is often carried out using alkylation reactions, where a suitable alkylating agent such as 3-bromopropyl chloride is used in the presence of a base.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different products. For example, oxidation can lead to the formation of corresponding carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.
Industry: The compound’s reactivity and functional groups make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-2-iodobenzene involves its interaction with molecular targets through its halogen atoms and functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The specific pathways involved depend on the nature of the target and the reaction conditions.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene can be compared with other halogenated aromatic compounds such as:
1-(3-Bromopropyl)-2-iodobenzene: Lacks the fluorine atom, which may result in different reactivity and applications.
1-(3-Bromopropyl)-3-chloro-2-iodobenzene:
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene: The position of the iodine atom is different, which can affect the compound’s reactivity and interactions.
Propiedades
Fórmula molecular |
C9H9BrFI |
|---|---|
Peso molecular |
342.97 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
Clave InChI |
OWWSDKMBGCPGDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)I)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
